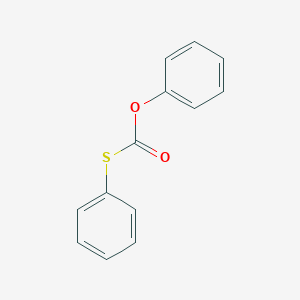
Phenyl phenylsulfanylformate
Description
Phenylephrine hydrochloride (PE), a phenyl compound, is a sympathomimetic agent widely used as a decongestant in nasal sprays and oral medications. Its primary mechanism involves vasoconstriction via α1-adrenergic receptor activation. Spectrophotometric analysis of PE is critical for pharmaceutical quality control, as overdosing may elevate blood pressure in hypotensive patients. A robust method for PE determination involves coupling it with diazotized 2-aminobenzothiazole in alkaline media to form a stable azo dye, which exhibits maximum absorbance at 510 nm . The molar absorptivity of this complex is 6.62 × 10³ L·mol⁻¹·cm⁻¹, with a linear range of 0.4–10 ppm . The method’s precision (relative standard deviation: ±0.95–3.09%) and accuracy (relative error: +0.31–1.07%) make it suitable for pharmaceutical formulations .
Properties
CAS No. |
13509-33-6 |
|---|---|
Molecular Formula |
C13H10O2S |
Molecular Weight |
230.28 g/mol |
IUPAC Name |
phenyl phenylsulfanylformate |
InChI |
InChI=1S/C13H10O2S/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H |
InChI Key |
OFQZNOASYRWCLD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)SC2=CC=CC=C2 |
Synonyms |
Thiocarbonic acid O,S-diphenyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Phenyl-Based Compounds and Analytical Methods
While PE is structurally distinct from compounds like methyl phenylacetate or phenyl phenylsulfanylformate, comparisons are drawn here based on analytical methodologies and functional group reactivity. The evidence primarily contrasts PE with other phenyl derivatives in terms of detection techniques, sensitivity, and interferences.
Table 1: Comparison of Analytical Methods for Phenyl Derivatives
Key Findings:
Sensitivity : PE’s azo-dye method (ε = 6.62 × 10³) is less sensitive than caffeine’s direct UV method (ε = 1.2 × 10⁴) but outperforms colorimetric assays for ephedrine derivatives .
Cost and Complexity : PE’s spectrophotometric approach is cost-effective and simpler than HPLC or CE, making it preferable for routine analysis .
Method Validation and Comparative Performance
The proposed PE method was validated against the British Pharmacopoeia’s sodium hydroxide titration (potentiometric method).
Table 2: Interference Study for PE vs. Other Phenyl Derivatives
| Interferent | Tolerance Limit (µg) in PE Analysis | Effect on Absorbance |
|---|---|---|
| Glucose | 1000 | No interference |
| Lactose | 1000 | No interference |
| Paracetamol | 500 | +4.8% deviation |
| Chlorpheniramine | 300 | +5.1% deviation |
Q & A
Q. How should supplementary materials be structured to support this compound studies?
- Formatting Standards : Organize raw data (e.g., chromatograms, spectra) into numbered files with descriptive titles. Include metadata (e.g., instrument settings, software versions) and code for computational workflows. Reference supplementary data in the main text to maintain narrative flow .
Ethical & Compliance Considerations
Q. What ethical approvals are required for studies involving this compound in biological systems?
- Requirements : For human cell lines, obtain IRB approval and document informed consent. For animal studies, include IACUC protocols and justify sample sizes using power analysis. Disclose conflicts of interest and funding sources in the "Acknowledgments" section .
Q. How can researchers ensure compliance with chemical safety regulations during handling?
- Safety Protocols : Follow OSHA guidelines for PPE (e.g., nitrile gloves, fume hoods) and waste disposal. Include safety data sheet (SDS) references in the "Materials and Methods" section and report any incidents in supplementary risk assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


